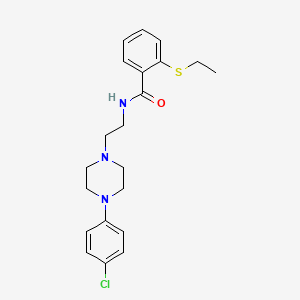

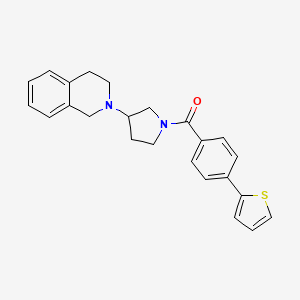

![molecular formula C15H26N2O4 B2391643 Di-tert-butyl-1-(Bicyclo[1.1.1]pentan-1-yl)hydrazin-1,2-dicarboxylat CAS No. 1326242-72-1](/img/structure/B2391643.png)

Di-tert-butyl-1-(Bicyclo[1.1.1]pentan-1-yl)hydrazin-1,2-dicarboxylat

Übersicht

Beschreibung

“Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate” is a chemical compound that is synthesized from [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane . It’s a part of the bicyclo[1.1.1]pentane (BCP) derivatives which have been extensively investigated in materials science and drug discovery .

Synthesis Analysis

The synthesis of this compound involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn(dpm)3 . This reaction gives di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate. Subsequent deprotection gives 1-bicyclo[1.1.1]pentylhydrazine followed by reduction to give 1-bicyclo[1.1.1]pentylamine .

Molecular Structure Analysis

The molecular structure of “Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate” is C15H26N2O4 . The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are well-documented . The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations .

Wissenschaftliche Forschungsanwendungen

Skalierbare Synthese von 1-Bicyclo[1.1.1]pentylamin

Die Verbindung wird in der skalierbaren Synthese von 1-Bicyclo[1.1.1]pentylamin verwendet . Die Reaktion von [1.1.1]Propellan mit Di-tert-butyl-azodicarboxylat und Phenylsilan in Gegenwart von Mn(dpm)3 ergibt Di-tert-butyl-1-(Bicyclo[1.1.1]pentan-1-yl)hydrazin-1,2-dicarboxylat . Diese Methode stellt eine signifikante Verbesserung gegenüber den bisherigen Synthesen von 1-Bicyclo[1.1.1]pentylamin in Bezug auf Skalierbarkeit, Ausbeute, Sicherheit und Kosten dar .

Bioisoster in der Wirkstoffentwicklung

Bicyclo[1.1.1]pentan (BCP), als Bioisoster von Benzol-, t-Butyl- und Alkin-Molekülen, hat in letzter Zeit große Aufmerksamkeit von Pharmazeuten und organischen Chemikern auf sich gezogen . This compound, als Derivat von BCP, kann für die Entwicklung neuer Medikamente verwendet werden .

Anwendung in der Materialwissenschaft

In den letzten drei Jahrzehnten wurde die Anwendung von Bicyclo[1.1.1]pentan-(BCP)-Derivaten in der Materialwissenschaft ausgiebig untersucht . Sie wurden als molekulare Stäbe, molekulare Rotoren, supramolekulare Verknüpfungseinheiten, Flüssigkristalle, FRET-Sensoren und metallorganische Gerüste verwendet .

Synthese von hochfunktionalisierten Verbindungen

Die Chemie zeigt einen breiten Substratbereich und eine gute Toleranz gegenüber funktionellen Gruppen, wodurch sie für die Anwendung auf BCP-Analoga von biologisch relevanten Zielmolekülen wie Peptiden, Nukleosiden und Pharmazeutika geeignet ist .

Zukünftige Richtungen

The future directions of “Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate” and its derivatives are promising. The bridge positions provide novel vectors for drug discovery and applications in materials science, providing entry to novel chemical and intellectual property space . This capacity may prove to be transformational in the coming years .

Eigenschaften

IUPAC Name |

tert-butyl N-(1-bicyclo[1.1.1]pentanyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-13(2,3)20-11(18)16-17(12(19)21-14(4,5)6)15-7-10(8-15)9-15/h10H,7-9H2,1-6H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPHQWPVQIMVGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C12CC(C1)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/no-structure.png)

![6-Cyclopropyl-2-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2391570.png)

![1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2391572.png)

![6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2391573.png)

![5-Chloro-6-fluoro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2391576.png)

![3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide](/img/structure/B2391579.png)

![3-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide](/img/structure/B2391581.png)

![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2391582.png)